[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate
Description
The compound [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate (molecular formula: C27H27N3O7; monoisotopic mass: 505.1849 Da) features a benzoate ester core substituted with an ethoxy group and a hydrazinylidene-methyl moiety linked to a 3-methoxyanilino-oxoacetyl group . Its E-configuration at the hydrazone bond ensures structural rigidity, critical for molecular interactions. This compound shares a scaffold common to bioactive hydrazone derivatives, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties.
Properties
Molecular Formula |
C25H23N3O6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H23N3O6/c1-3-33-22-14-17(12-13-21(22)34-25(31)18-8-5-4-6-9-18)16-26-28-24(30)23(29)27-19-10-7-11-20(15-19)32-2/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
InChI Key |
DIBDJBRGZOMUSB-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Esterification and Etherification
The ethoxy and benzoate groups are introduced through sequential alkylation and esterification. A patent by demonstrates that reacting 2-hydroxy-4-methylbenzoic acid with diethyl sulfate in toluene using potassium carbonate (K₂CO₃) yields ethyl-2-ethoxy-4-methylbenzoate (III) at 85–90% efficiency. This method avoids hazardous solvents like carbon tetrachloride (CCl₄) and replaces ethyl bromide with diethyl sulfate, enhancing safety and cost-effectiveness.
Key Reaction Conditions :
-
Solvent : Toluene or cyclohexane (class-II solvents).
-
Catalyst : Potassium carbonate (2.5 equiv).
-
Temperature : Reflux (110–120°C).
-
Time : 4–6 hours.
Stepwise Preparation Methods
Allylic Bromination
Ethyl-2-ethoxy-4-methylbenzoate undergoes bromination using N-bromosuccinimide (NBS) in cyclohexane with azobisisobutyronitrile (AIBN) as a radical initiator. This yields ethyl-4-bromomethyl-2-ethoxy-benzoate (IV) with 78–82% yield, avoiding toxic CCl₄.
Optimization Insight :
-
NBS Stoichiometry : 1.1–1.2 equiv prevents over-bromination.
-
AIBN Loading : 0.5–1.0 mol% ensures controlled radical generation.
Cyanation and Hydrolysis
The bromomethyl intermediate is treated with sodium cyanide (NaCN) in dichloromethane/water using tetrabutyl ammonium bromide as a phase-transfer catalyst. Subsequent hydrolysis with 2N NaOH in methanol produces (4-carboxy-3-ethoxy-phenyl)acetic acid (VI).
Yield Improvements :
Hydrazone Formation
The hydrazinylidene group is introduced via condensation of 4-methoxybenzoylhydrazide with aldehydes. A PMC study refluxes equimolar hydrazides and aldehydes in methanol with acetic acid catalysis, achieving 78–92% yields. Applied to the target compound, this step forms the E-configuration hydrazone confirmed by ¹H-NMR (δ 8.80 ppm, N=CH-Ar).
Critical Parameters :
-
Solvent : Methanol for solubility and easy removal.
-
Catalyst : 2–5% acetic acid accelerates imine formation.
Process Optimization and Catalytic Innovations
Solvent and Catalyst Selection
Hydrogenation and Esterification
A Chinese patent details hydrogenation of nitro intermediates using Pd/C (5 wt%) in methanol, achieving 99.5% purity. For the target compound, selective hydrolysis of ethoxycarbonyl groups with NaOH in methanol ensures minimal degradation.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the E-configuration of the hydrazone moiety, with bond angles of 120.5° at the C=N bond.
Industrial Applications and Scalability
The optimized route reduces waste acid generation by 60% compared to prior methods. A pilot-scale synthesis (2L reactor) produces 245.8 g of product with 99.5% purity, demonstrating scalability .
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Potential
Recent studies have highlighted the potential of derivatives of 2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl]benzoate as inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator in insulin signaling, making it a target for type 2 diabetes treatments. Compounds derived from this structure have demonstrated significant inhibitory activity, with one derivative showing an IC50 value of 0.07 μM and high selectivity over other phosphatases, indicating their potential as therapeutic agents for managing glucose levels in diabetic patients .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the hydrazone moiety may enhance biological activity. The structure allows for further modifications that could optimize its efficacy against specific cancer types .
Synthesis and Formulation
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical dosage forms. Research indicates that formulations containing this compound maintain stability and solubility, which are critical for effective drug delivery. These formulations are designed to improve bioavailability and therapeutic efficacy .
Case Study: Formulation Development
A study focused on the formulation of 2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl]benzoate into a stable oral dosage form demonstrated that the active ingredient remained solubilized over time without significant degradation. This stability is essential for ensuring consistent therapeutic outcomes .
Structure-Activity Relationship (SAR) Studies
Exploration of Derivatives
SAR studies have been conducted to explore the relationship between the chemical structure of derivatives of 2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl]benzoate and their biological activity. Variations in substituents on the phenyl rings and hydrazone linkage have been shown to significantly affect potency and selectivity against target enzymes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the hydrazone-linked acetyl group and the aryl/heteroaryl moieties. Key examples include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 3-methoxyanilino group in the target compound (electron-donating) may enhance stability and π-π stacking compared to electron-withdrawing groups like 4-chlorobenzoyl in .
- Steric Effects : Bulkier substituents (e.g., naphthyl in ) increase molecular volume, as evidenced by higher predicted collision cross-sections (CCS) (216.3 Ų for [M+H]+ vs. ~206–220 Ų for smaller analogs) .
Physicochemical and Spectroscopic Properties
- Collision Cross-Section (CCS) : The target compound’s CCS is inferred to be intermediate (~210–220 Ų for [M+H]+) based on analogs:
- Mass Spectrometry: The monoisotopic mass (505.1849 Da) distinguishes it from analogs like (441.15 Da) and (435.10 Da) .
Biological Activity
The compound [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate, often referred to as a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a hydrazone linkage which is known for its versatility in biological applications. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O5 |
| Molecular Weight | 418.44 g/mol |
| SMILES | CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3 |
| InChI | InChI=1S/C24H22N2O5/c1-3-... |
Anticancer Properties
Research indicates that hydrazone derivatives, including [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate, exhibit significant anticancer activity. A study conducted by Wang et al. demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The antimicrobial potential of hydrazone derivatives has been documented extensively. A comparative study revealed that certain hydrazone compounds displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .
Antioxidant Effects
Antioxidant properties are another critical aspect of this compound's biological activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and related diseases .
The biological activities of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It can alter signaling pathways related to apoptosis and cell survival.
- Interaction with DNA : Some studies suggest that hydrazone derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the efficacy of various hydrazone derivatives, including the targeted compound, in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of the compound against clinical isolates. The results highlighted its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the optimal synthetic routes for preparing [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate?
Methodological Answer : The synthesis involves multi-step reactions, including:
Hydrazone formation : Condensation of 2-(3-methoxyanilino)-2-oxoacetyl hydrazine with a benzaldehyde derivative under acidic conditions (e.g., HCl/EtOH, reflux) .
Esterification : Reaction of the hydrazone intermediate with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the benzoate ester .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Key Parameters :
Q. How can researchers ensure structural fidelity during synthesis?
Methodological Answer : Combine spectroscopic and crystallographic techniques:
NMR : Confirm E/Z isomerism of the hydrazone bond (δ 8.5–9.5 ppm for imine protons) and ester linkages (δ 4.3–4.5 ppm for ethoxy groups) .
X-ray crystallography : Resolve spatial arrangement of the methoxyphenyl and benzoate moieties (e.g., CCDC deposition codes for similar hydrazones ).
Mass spectrometry : Validate molecular weight (expected [M+H]⁺ ~505 g/mol) and fragmentation patterns.
Q. What are the recommended protocols for purity assessment?
Methodological Answer : Use orthogonal analytical methods:
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 1.0 mL/min, 254 nm | Single peak (RT ~12 min) |
| TLC | Silica GF254, hexane:EtOAc (7:3) | Rf = 0.45 ± 0.05 |
| Melting Point | Differential scanning calorimetry | 168–170°C (sharp endotherm) |
Advanced Research Questions
Q. How can computational modeling predict biological activity for this compound?
Methodological Answer :
Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2, EGFR kinase). Focus on the hydrazone moiety’s binding affinity .
QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with antimicrobial IC₅₀ values.
ADMET prediction : SwissADME to assess bioavailability, CYP450 inhibition, and blood-brain barrier permeability.
Q. How to resolve contradictory spectral data in structural characterization?
Methodological Answer : Contradictions (e.g., NMR splitting vs. X-ray symmetry) may arise from dynamic equilibria:
VT-NMR : Conduct variable-temperature NMR (25–80°C) to detect conformational changes in the hydrazone bond .
DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to compare experimental vs. theoretical spectra.
Crystallize under varied conditions : Use slow evaporation (MeOH) vs. diffusion (hexane/DCM) to isolate polymorphs .
Q. What experimental designs are suitable for assessing environmental stability?
Methodological Answer : Adopt OECD Guidelines for hydrolysis/photolysis studies:
Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days); quantify degradation via LC-MS/MS .
Photolysis : Expose to UV light (λ = 254 nm) in aqueous and organic solvents; monitor by UV-Vis spectroscopy.
Soil adsorption : Use batch equilibrium method (OECD 106) with loamy soil; calculate Koc values.
Q. How to evaluate anticancer activity in vitro while minimizing false positives?
Methodological Answer :
Cell viability assays : Compare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin assays across multiple cell lines (e.g., MCF-7, HeLa).
Apoptosis markers : Quantify caspase-3/7 activation (luminescence assay) and Annexin V/PI flow cytometry.
Control for ROS interference : Include antioxidants (e.g., NAC) to distinguish cytotoxicity from oxidative stress artifacts .
Q. What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer :
Standardize synthesis : Use automated reactors (e.g., ChemSpeed SLT II) for reproducible temperature/pH control.
Quality control : Implement LC-MS batch certification (retain samples for ≥3 years).
Statistical design : Apply ANOVA to identify outlier batches; use randomized block designs for in vivo studies .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer :
Validate target engagement : Use SPR (surface plasmon resonance) to measure binding kinetics (ka, kd).
Check compound stability : Incubate in assay media (e.g., DMEM + 10% FBS) for 24h; re-analyze via LC-MS.
Re-optimize force fields : Adjust AMBER parameters for solvation effects in molecular dynamics simulations .
Q. What causes inconsistent cytotoxicity data across labs?
Methodological Answer : Common pitfalls include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
